molecular formula C18H28BNO4S B12084958 N-Tosylpiperidine-4-boronic acid pinacol ester

N-Tosylpiperidine-4-boronic acid pinacol ester

Cat. No.: B12084958
M. Wt: 365.3 g/mol
InChI Key: AENMXOFMCUYVTQ-UHFFFAOYSA-N
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Description

N-Tosylpiperidine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of a boronic acid ester group attached to a piperidine ring, which is further substituted with a tosyl group. The combination of these functional groups makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tosylpiperidine-4-boronic acid pinacol ester typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, is first tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-tosylpiperidine.

    Borylation: The N-tosylpiperidine is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Tosylpiperidine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of functionalized piperidine derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

N-Tosylpiperidine-4-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, where the piperidine ring is a common structural motif.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals and materials science, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism by which N-Tosylpiperidine-4-boronic acid pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tosyl group serves as a protecting group, enhancing the stability and reactivity of the piperidine ring.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-boronic acid pinacol ester: Lacks the tosyl group, making it less stable and less versatile in certain reactions.

    N-Boc-piperidine-4-boronic acid pinacol ester: Contains a Boc protecting group instead of a tosyl group, offering different reactivity and stability profiles.

    4-Pyridineboronic acid pinacol ester: Contains a pyridine ring instead of a piperidine ring, leading to different electronic properties and reactivity.

Uniqueness

N-Tosylpiperidine-4-boronic acid pinacol ester is unique due to the presence of both the boronic ester and tosyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in complex organic synthesis and pharmaceutical development, where precise control over reactivity is essential.

Properties

Molecular Formula

C18H28BNO4S

Molecular Weight

365.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

InChI

InChI=1S/C18H28BNO4S/c1-14-6-8-16(9-7-14)25(21,22)20-12-10-15(11-13-20)19-23-17(2,3)18(4,5)24-19/h6-9,15H,10-13H2,1-5H3

InChI Key

AENMXOFMCUYVTQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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